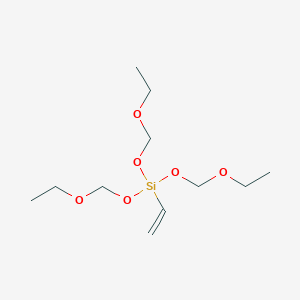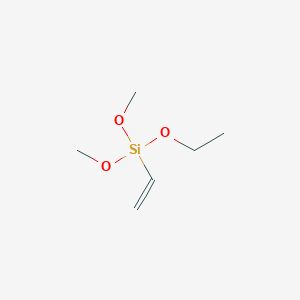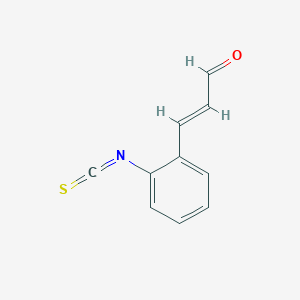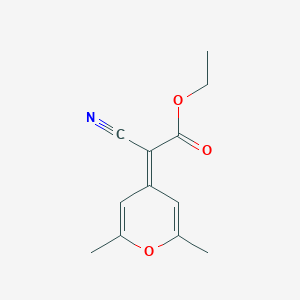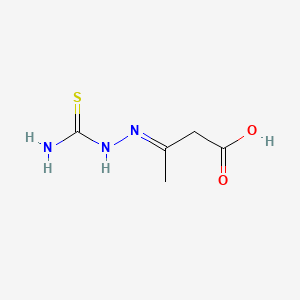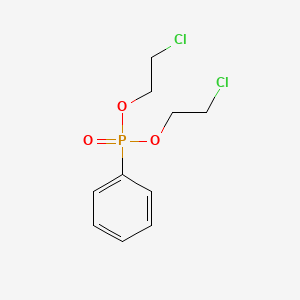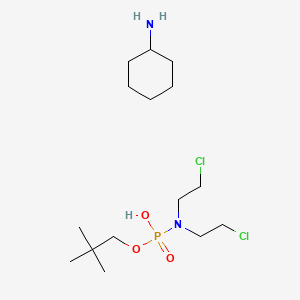![molecular formula C11H16ClNO B14711674 1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride CAS No. 23224-19-3](/img/structure/B14711674.png)
1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a hydrochloride salt form of 1-[4-(2-aminoethyl)phenyl]propan-1-one. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-aminoethyl)phenyl]propan-1-one;hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzaldehyde with propanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then subjected to purification processes such as crystallization and filtration to isolate the hydrochloride salt form of the compound.
化学反応の分析
Types of Reactions: 1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-[4-(2-aminoethyl)phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-(4-(Dimethylamino)phenyl)propan-1-one
- 1-[2-(1-aminoethyl)morpholin-4-yl]-3-[4-(propan-2-yl)phenyl]propan-1-one
Comparison: 1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
23224-19-3 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.70 g/mol |
IUPAC名 |
1-[4-(2-aminoethyl)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-11(13)10-5-3-9(4-6-10)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H |
InChIキー |
URHDNNWZYKWGDL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=C(C=C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


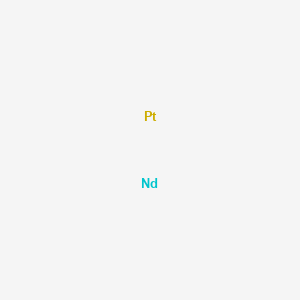
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
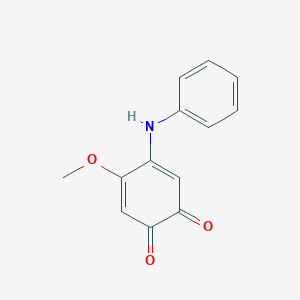
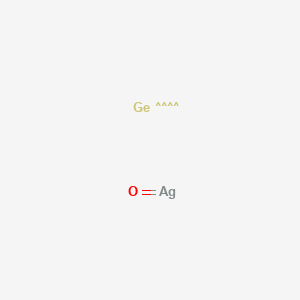
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)

